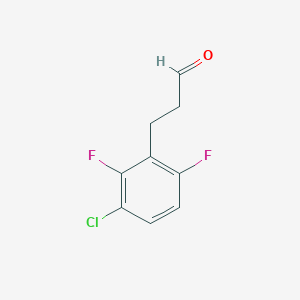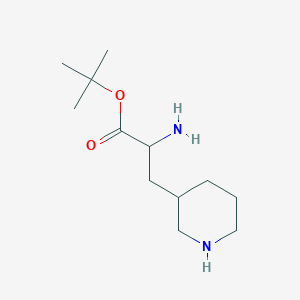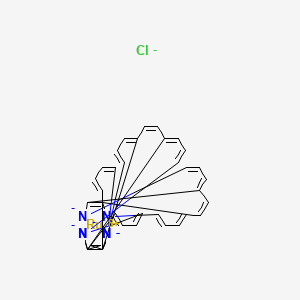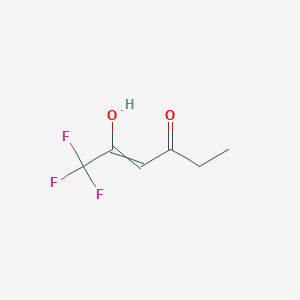
manganese(3+) bis((3Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese(3+) bis((3Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a coordination compound featuring manganese in the +3 oxidation state. This compound is characterized by its unique ligand environment, which includes two 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligands. These ligands are known for their stability and ability to form strong complexes with metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of manganese(3+) bis((3Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) typically involves the reaction of manganese(III) acetate with 2,2,6,6-tetramethyl-3,5-heptanedione in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired complex.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The key steps involve the careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Manganese(3+) bis((3Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) can undergo various types of chemical reactions, including:
Oxidation: The manganese center can be further oxidized to higher oxidation states under strong oxidizing conditions.
Reduction: The compound can be reduced to manganese(II) complexes using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various ligands such as phosphines, amines, or other diketones can be used under appropriate conditions.
Major Products
Oxidation: Higher oxidation state manganese complexes.
Reduction: Manganese(II) complexes.
Substitution: New manganese complexes with different ligand environments.
Wissenschaftliche Forschungsanwendungen
Manganese(3+) bis((3Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in oxidation and reduction reactions.
Biology: Studied for its potential role in mimicking the activity of manganese-containing enzymes.
Medicine: Investigated for its potential use in therapeutic applications, such as in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with specific magnetic or electronic properties.
Wirkmechanismus
The mechanism of action of manganese(3+) bis((3Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) involves its ability to participate in redox reactions due to the variable oxidation states of manganese. The compound can interact with various molecular targets, including organic substrates and biological molecules, through electron transfer processes. These interactions can lead to the formation of new products or the modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Manganese(III) acetylacetonate: Another manganese(III) complex with similar ligand environment.
Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate): A copper complex with the same ligand but different metal center.
Iron(III) bis(2,2,6,6-tetramethyl-3,5-heptanedionate): An iron complex with similar ligand environment.
Uniqueness
Manganese(3+) bis((3Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) is unique due to the specific oxidation state of manganese and the stability provided by the 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligands
Eigenschaften
Molekularformel |
C33H57MnO6 |
|---|---|
Molekulargewicht |
604.7 g/mol |
IUPAC-Name |
manganese(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/3C11H20O2.Mn/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3 |
InChI-Schlüssel |
ORZPLLPBZHORSD-UHFFFAOYSA-K |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Mn+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(E)-{[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]naphthalen-2-ol](/img/structure/B12447832.png)

![2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole](/img/structure/B12447851.png)


![2-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12447874.png)




![(5E)-5-[(2,5-dimethylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12447909.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}methylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12447912.png)
![1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine](/img/structure/B12447913.png)
![N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12447917.png)
